ethyl6-(2-amino-1,3-thiazol-4-yl)hexanoatehydrochloride
Description
Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride is a synthetic organic compound featuring a 2-amino-1,3-thiazole moiety linked to a hexanoate ester backbone, with a hydrochloride counterion. The hexanoate ester group introduces lipophilicity, while the hydrochloride salt enhances aqueous solubility. This compound is of interest in medicinal chemistry, particularly in the design of prodrugs or enzyme-targeting agents due to its hybrid polar-apolar character.
Properties
IUPAC Name |
ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)7-5-3-4-6-9-8-16-11(12)13-9;/h8H,2-7H2,1H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKRTUACBGRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC1=CSC(=N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride typically involves the reaction of ethyl 6-bromohexanoate with 2-aminothiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions to yield the carboxylic acid derivative. This reaction is critical for further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | NaOH, MeOH/H₂O (2:5), 55°C, 1 h | 6-(2-Amino-1,3-thiazol-4-yl)hexanoic acid | 27% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acid workup yields the free carboxylic acid.
Amide Coupling
The amino group on the thiazole ring participates in amide bond formation, enabling linkage to pharmacophores or probes.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF, rt, overnight | Thiazole-linked benzamide derivatives | 7–79% |
Key Findings :
-
Methylation of the benzamide nitrogen reduced HSET inhibitory activity by 700-fold, highlighting the importance of the hydrogen bond donor (HBD) .
-
Reversing amide connectivity (e.g., compound 25 ) led to a 6-fold drop in potency .
Alkylation and Protection
The primary amine on the thiazole undergoes alkylation or protection for selective derivatization.
Notable Example :
TCO probe 40 (CCT369834) retained HSET inhibition (IC₅₀ = 0.11 µM) despite reduced solubility due to propargylamine incorporation .
Nucleophilic Substitution
The thiazole’s sulfur and nitrogen atoms engage in nucleophilic reactions, such as cycloadditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| IEDDA click reaction | Tetrazine-Cy5 dye, rt, 5 min | Fluorescently labeled HSET probes | 84–91% |
Application :
Probes 38 and 40 showed rapid reactivity (>84% conversion in 5 min) with tetrazine dyes, enabling cellular target engagement studies .
Side Reactions and By-Products
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Intramolecular H-bonding : Flexible linkers (e.g., 2-(aminoethoxy)ethoxy in 39 ) reduced IEDDA reaction efficiency (35% conversion) due to steric hindrance .
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Epimerization : Use of (S)- vs. (R)-enantiomers (e.g., 30 vs. 31 ) impacted HSET inhibition, with (S)-configured analogues being 6-fold more potent .
Stability and Degradation
-
Thermal Stability : Decomposition observed above 150°C, necessitating low-temperature storage.
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pH Sensitivity : Hydrolysis accelerates under strongly acidic or basic conditions.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
-
Cancer Treatment :
- The compound has shown promise as a potential therapeutic agent in cancer treatment. Thiazole derivatives are known to inhibit cell adhesion proteins that play a crucial role in tumor metastasis and growth. This mechanism could be leveraged to develop new treatments for neoplasms and related conditions .
-
Neurological Disorders :
- Recent studies suggest that thiazole derivatives may exhibit acetylcholinesterase inhibitory activity, which is beneficial in treating Alzheimer's disease and other cognitive disorders. Compounds similar to ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride have demonstrated the ability to enhance acetylcholine levels in the brain, potentially improving cognitive function .
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazole derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole structure could enhance efficacy against resistant strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride inhibited proliferation at low micromolar concentrations. The compound was effective in reducing tumor growth rates in xenograft models .
Research Findings
Research surrounding thiazole derivatives has expanded significantly over the past two decades. Key findings include:
- Diverse Biological Activities : Thiazoles exhibit a wide range of biological activities beyond antimicrobial effects, including anti-inflammatory and anticancer properties.
- Synthetic Versatility : The synthesis of thiazole derivatives allows for structural modifications that can enhance their pharmacological profiles. Various synthetic routes have been optimized to improve yield and biological activity .
Mechanism of Action
The mechanism of action of ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four structurally related 1,3-thiazole derivatives (7c, 7d, 7e, 7f) reported in Arab Journal of Pharmaceutical Sciences (2020) .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride | C₁₁H₁₈ClN₃O₂S* | 219.71† | Not reported | Ester, thiazole, amine, hydrochloride |
| 7c | C₁₆H₁₇N₅O₂S₂ | 375 | 134–178 | Amide, sulfanyl, oxadiazole, thiazole |
| 7d | C₁₇H₁₉N₅O₂S₂ | 389 | 134–178 | Amide, sulfanyl, oxadiazole, thiazole, methyl |
| 7e | C₁₇H₁₉N₅O₂S₂ | 389 | 134–178 | Amide, sulfanyl, oxadiazole, thiazole, dimethyl |
| 7f | C₁₇H₁₉N₅O₂S₂ | 389 | 134–178 | Amide, sulfanyl, oxadiazole, thiazole, dimethyl |
*Assumed formula based on IUPAC nomenclature.
Key Differences:
Functional Groups: The target compound lacks the sulfanyl (-S-) and 1,3,4-oxadiazole groups present in 7c–7f, replacing them with a hexanoate ester. The hydrochloride salt in the target compound enhances polarity and aqueous solubility relative to the neutral amide derivatives.
Molecular Weight and Chain Length :
- The target compound’s shorter backbone (C6 ester) and lack of oxadiazole/amide substituents result in a lower molecular weight (219.71 g/mol vs. 375–389 g/mol for 7c–7f). However, the reported molecular weight in conflicts with theoretical calculations, necessitating verification.
Thermal Stability :
- The amide and sulfanyl groups in 7c–7f contribute to higher melting points (134–178°C) via intermolecular hydrogen bonding. The target compound’s ester group and shorter chain may reduce thermal stability, though experimental data are unavailable .
Synthetic Pathways :
- 7c–7f were synthesized via sulfanyl-linked propanamide coupling, whereas the target compound likely involves esterification of a thiazole-containing carboxylic acid followed by hydrochloride salt formation.
Analytical and Computational Considerations
Tools like UCSF Chimera could model its 3D structure and hydrogen-bonding patterns, which are critical for understanding interactions in biological systems .
Biological Activity
Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The thiazole ring, present in this compound, is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article will explore the biological activity of ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride by reviewing relevant studies, highlighting case studies, and presenting data tables summarizing key findings.
Structure
Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride can be represented structurally as follows:
- Molecular Formula : CHNS
- Molecular Weight : Approximately 224.32 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of ethyl hexanoate with 2-amino-1,3-thiazole derivatives under specific conditions to yield the desired product. The detailed synthetic pathway often includes steps such as esterification and cyclization.
Antimicrobial Activity
Research has demonstrated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. A study on derivatives of 2-amino-1,3-thiazole indicated their effectiveness against various bacterial strains, suggesting that ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride may also possess similar properties .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate | E. coli | 15 |
| Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate | S. aureus | 12 |
| Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate | P. aeruginosa | 14 |
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives is well-documented. For instance, studies have shown that certain thiazole compounds can inhibit pro-inflammatory mediators and cytokines. Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride may similarly modulate inflammatory pathways through its action on specific enzymes involved in inflammation .
Cytotoxicity and Anticancer Activity
Case Study : A recent investigation into the cytotoxic effects of thiazole derivatives on cancer cell lines revealed promising results. The study found that compounds with a similar thiazole structure exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate | HeLa | 20 |
| Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate | MCF7 | 25 |
| Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate | A549 | 18 |
The biological activity of ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cell proliferation.
- Receptor Modulation : It could modulate receptor activity associated with pain and inflammation.
- Gene Expression Regulation : The compound may influence the expression of genes involved in immune responses and cellular growth.
Pharmacokinetics
Understanding the pharmacokinetics of ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be studied to predict its behavior in biological systems.
Table 3: Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~60% |
| Half-life | ~4 hours |
| Volume of Distribution | ~0.8 L/kg |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride?
- Methodological Answer : The synthesis typically involves coupling reactions between thiazole derivatives and hexanoate precursors. For example, refluxing a thiazole-amine intermediate (e.g., 2-amino-1,3-thiazole) with ethyl 6-bromohexanoate in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the target compound. Subsequent purification via solvent evaporation and filtration is critical to isolate the hydrochloride salt . Statistical experimental design (e.g., factorial designs) can optimize reaction parameters like temperature, solvent ratio, and catalyst use to enhance yield .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR, and mass spectrometry. For instance:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.3–2.6 ppm (hexanoate CH₂), and δ 6.8–7.0 ppm (thiazole ring protons) confirm backbone structure.
- FT-IR : Bands near 1700 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (amine N-H) verify functional groups.
- LC-MS : Molecular ion peaks matching the molecular weight (e.g., ~260–280 g/mol) confirm purity .
Q. What are the solubility profiles and formulation strategies for in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., water: ~3.33 mg/mL; DMSO: ~2 mg/mL) requires sonication or mild heating. For in vitro studies, prepare stock solutions in DMSO (≤5% final concentration to avoid cytotoxicity) and dilute in PBS. For oral administration, use PEG300:Tween80 (3:1) or SBE-β-CD (10% w/v) to enhance bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediates. Combine this with Design of Experiments (DoE) to test variables like temperature (50–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading. For example, ICReDD’s approach integrates computational screening with iterative experimental validation to narrow optimal conditions .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity. Use cheminformatics tools to analyze structure-activity relationships (SAR) and identify substituents influencing specificity. Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. MIC assays for antimicrobial activity) .
Q. What computational methods predict the compound’s reactivity in novel reaction systems?
- Methodological Answer : Apply density functional theory (DFT) to model reaction mechanisms, focusing on electron transfer at the thiazole ring or ester hydrolysis. Software like Gaussian or ORCA can simulate transition states and intermediates. Pair this with molecular dynamics (MD) to study solvent effects on reactivity .
Q. How to assess stability under varying storage conditions for long-term studies?
- Methodological Answer : Perform accelerated stability testing:
- Thermal Stability : Store at -20°C, 4°C, and 25°C; monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Humidity Sensitivity : Use desiccators with controlled RH (30–70%) to assess hygroscopicity.
- Light Exposure : Compare UV-Vis spectra before/after 48-hour light exposure to detect photodegradation .
Q. What experimental designs evaluate the compound’s pharmacokinetic properties?
- Methodological Answer : Use a tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
